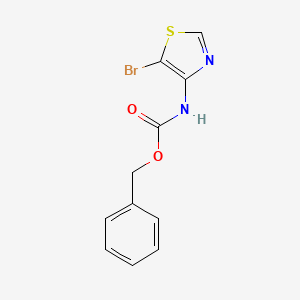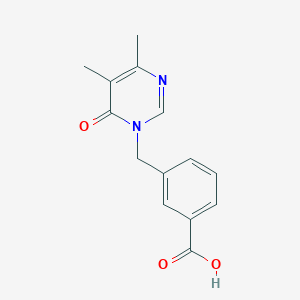
2-(6-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . This compound is characterized by a pyrrolidine ring attached to a pyridine ring, which is further substituted with an isopropoxy group. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyridine derivative with a pyrrolidine precursor under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reaction is scaled up to produce larger quantities. This often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(6-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(6-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The isopropoxy group may enhance the compound’s binding affinity and selectivity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde
- 2-(6-Ethoxypyridin-3-yl)pyrrolidine-1-carbaldehyde
- 2-(6-Propoxypyridin-3-yl)pyrrolidine-1-carbaldehyde
Uniqueness
2-(6-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with specific molecular targets compared to its analogs .
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-(6-propan-2-yloxypyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C13H18N2O2/c1-10(2)17-13-6-5-11(8-14-13)12-4-3-7-15(12)9-16/h5-6,8-10,12H,3-4,7H2,1-2H3 |
Clé InChI |
ZJYXNVCGEZLZQH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC=C(C=C1)C2CCCN2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B11799012.png)





![3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11799059.png)

![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11799085.png)


![1-Biphenyl-4-yl-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B11799106.png)

